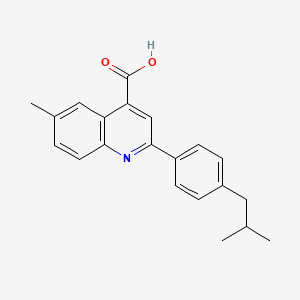

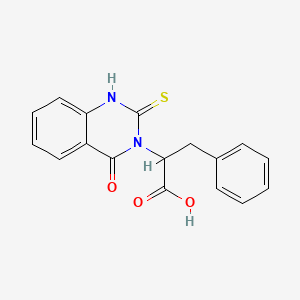

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related dihydroquinazolinone compounds often involves cyclocondensation reactions, utilizing catalysts to enhance reaction efficiency. For instance, succinimide-N-sulfonic acid has been employed as a mild and efficient catalyst for synthesizing 2,3-dihydro-2-phenylquinazolin-4(1H)-ones, showcasing high yields and simple procedures (Ghashang, Aswin, & Mansoor, 2015). Similarly, phospho sulfonic acid catalyzes the synthesis of these compounds in aqueous ethanol medium, highlighting the advantages of high yields and short reaction times (Aswin, Mansoor, & Ahmed, 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the compound's framework and the arrangement of atoms, essential for understanding its chemical behavior and potential interactions (Hayun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of dihydroquinazolinone compounds involves interactions with various reagents to form novel structures. For example, the condensation of mercapto-3H-quinazolin-4-one with chloroacetic acid results in the formation of sulfanyl-acetic acid derivatives, showcasing the compound's versatility in undergoing chemical transformations to generate new molecules with potentially significant biological activities (Reddy, Naidu, & Dubey, 2012).

Scientific Research Applications

Synthesis and Eco-Friendly Reactions

Research conducted by Reddy et al. (2012) focused on the synthesis of various quinazolinone derivatives, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, using eco-friendly solvents and conditions. This study highlights the potential of this compound in green chemistry applications (Reddy, Naidu & Dubey, 2012).

Antioxidant Applications

Habib et al. (2014) investigated the use of quinazolinone derivatives as antioxidant additives in lubricating oils. Their findings suggest the potential of these compounds, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, in enhancing the oxidative stability of lubricants (Habib, Hassan & El‐Mekabaty, 2014).

Cytotoxic Activity in Cancer Research

Nguyen et al. (2019) explored the synthesis of quinazolinone derivatives and their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This research indicates the potential use of these compounds, including the specific acid , in developing treatments for certain types of cancer (Nguyen et al., 2019).

Antimicrobial Activities

Research by Rajasekaran et al. (2013) on quinazolinone derivatives, including 2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid, demonstrated antimicrobial and anticonvulsant activities. This indicates potential applications in the development of new antimicrobial agents (Rajasekaran, Rajamanickam & Darlinquine, 2013).

Safety and Hazards

properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPJYVUGUPXMQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)